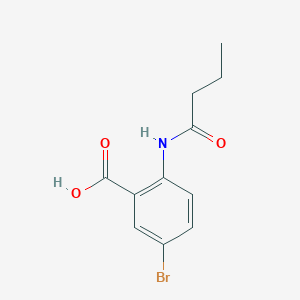

5-Bromo-2-butyramidobenzoic acid

Description

5-Bromo-2-butyramidobenzoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a butyramido group

Propriétés

IUPAC Name |

5-bromo-2-(butanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWCOUDKEAADOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505021 | |

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73721-76-3 | |

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butyramidobenzoic acid typically involves the bromination of 2-butyramidobenzoic acid. The process can be summarized as follows:

Starting Material: 2-butyramidobenzoic acid.

Bromination: The introduction of a bromine atom at the 5-position of the benzoic acid ring. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large quantities of bromine and catalysts to achieve high yield and purity.

Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-butyramidobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

Reduction Reactions: The butyramido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Substitution: Formation of 5-substituted-2-butyramidobenzoic acids.

Reduction: Formation of 5-bromo-2-aminobenzoic acid.

Oxidation: Formation of this compound derivatives with additional functional groups.

Applications De Recherche Scientifique

5-Bromo-2-butyramidobenzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-butyramidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the butyramido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of the butyramido group.

5-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of the butyramido group.

5-Bromo-2-aminobenzoic acid: Similar structure but with an amino group instead of the butyramido group.

Uniqueness

5-Bromo-2-butyramidobenzoic acid is unique due to the presence of the butyramido group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

5-Bromo-2-butyramidobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHBrNO

- Molecular Weight : 256.1 g/mol

- CAS Number : Not specified in available sources.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The compound has shown moderate to high efficacy in inhibiting the growth of pathogens, which is significant in the context of rising antibiotic resistance.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanisms through which this compound exerts its antimicrobial effects are still under investigation. However, it is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth.

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in bacterial metabolism, which is crucial for their survival and proliferation.

Case Studies

- Study on Staphylococcus aureus :

- In Vivo Efficacy :

- Synergistic Effects :

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-butyramidobenzoic acid?

- Methodological Answer : The synthesis typically involves bromination of a benzoic acid precursor followed by introduction of the butyramido group. For bromination, 2-chlorobenzoic acid derivatives can be brominated using HBr or Br₂ under controlled conditions (10–50°C) to achieve regioselectivity at the 5-position . Subsequent amidation with butyric acid derivatives (e.g., butyryl chloride) requires activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the amide bond. Reaction purity is optimized via recrystallization or column chromatography .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm for brominated benzene) and butyramido chain signals (δ 1.3–2.5 ppm for CH₂ groups) .

- IR : Confirm the presence of carboxylic acid (O-H stretch, ~2500–3300 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (expected m/z for C₁₁H₁₀BrNO₃: ~283–285) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Organic Synthesis : Acts as a building block for complex molecules (e.g., pharmaceuticals) due to its reactive bromine and amide groups, enabling cross-coupling or peptide-like bond formation .

- Biological Studies : Investigated for enzyme inhibition (e.g., proteases) via structural analogs; solubility in DMSO or ethanol facilitates in vitro assays .

Advanced Research Questions

Q. How can competing bromination at undesired positions be minimized during synthesis?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., -COOH in benzoic acid) to direct bromination to the para/meta positions. Pre-functionalization with a nitro group can further enhance regioselectivity .

- Reagent Optimization : Brominating agents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) at 25–30°C improve selectivity . Monitor reaction progress via TLC to terminate before side reactions dominate.

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility. Pair with HPLC to quantify solubility in buffers (e.g., PBS at pH 7.4) .

- Particle Size Analysis : Smaller particle sizes (via micronization) increase apparent solubility; compare data using dynamic light scattering .

Q. What strategies optimize yield in large-scale amidation reactions?

- Methodological Answer :

- Catalytic Systems : Employ DMAP (4-dimethylaminopyridine) as a catalyst to accelerate amide bond formation .

- Solvent Selection : Use THF or DCM for better reagent miscibility. Maintain stoichiometric excess of butyric acid derivatives (1.2–1.5 eq) to drive the reaction .

- Workflow : Implement flow chemistry for continuous purification, reducing intermediate degradation .

Q. How to differentiate positional isomers in brominated benzoic acid derivatives?

- Methodological Answer :

- 2D NMR : NOESY or COSY spectra reveal spatial proximity of protons, distinguishing 5-bromo from 3- or 4-bromo isomers .

- X-ray Crystallography : Resolve crystal structures to confirm bromine positioning .

Data Analysis & Experimental Design

Q. How to design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare solutions in buffers (pH 1–10) and incubate at 25°C/40°C. Sample aliquots at 0, 1, 7, 14 days.

- Analytics : Monitor degradation via HPLC-UV (λ = 254 nm) and track byproducts with LC-MS .

- Kinetics : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Q. What statistical methods are suitable for analyzing dose-response data in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.